Amide‑vs‑Urea Linker: Potency Impact Inferred from ELOVL6 Class SAR
In the published 3‑sulfonyl‑8‑azabicyclo[3.2.1]octane series, the urea‑linked 4‑CF₃‑phenyl derivative 1k exhibited a human ELOVL6 IC₅₀ of 78 nM (mean, n≥3). Replacing the urea with an amide linker while retaining the 4‑CF₃‑phenyl group (compound 1n) reduced potency to an IC₅₀ of 1,750 nM, representing a 22‑fold loss [1]. The target compound, which bears a meta‑CF₃ benzoyl amide, is thus structurally orthogonal to the optimal urea linker; no published IC₅₀ data exist for this specific combination, but the class SAR indicates that linker identity is a dominant determinant of target engagement.
| Evidence Dimension | Human ELOVL6 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No direct IC₅₀ available for the benzoyl amide with 3‑CF₃ substitution |
| Comparator Or Baseline | Urea-linked 4‑CF₃‑phenyl (1k): IC₅₀ = 78 nM; Amide-linked 4‑CF₃‑phenyl (1n): IC₅₀ = 1,750 nM |
| Quantified Difference | 22‑fold loss (urea → amide) for 4‑CF₃; effect of 3‑CF₃ not additive – published meta‑CF₃ urea (1l) is ~7‑fold weaker than 1k |
| Conditions | Recombinant human ELOVL6 enzyme assay; mean ± SE for n ≥ 3; values from J. Med. Chem. 2009, Tables 2 & 3 |
Why This Matters
Procurement of the exact benzoyl amide is necessary to test the hypothesis that combining amide linker with meta‑CF₃ substitution yields a selectivity or potency profile distinct from the urea‑linked ELOVL6 series.
- [1] Nagase, T. et al. (2009). J. Med. Chem., 52(13), 4111–4114. DOI: 10.1021/jm900488k. (Tables 2 & 3: compound 1k IC₅₀ = 78 nM; compound 1n IC₅₀ = 1,750 nM; meta‑CF₃ urea 1l significantly less potent than 1k.) View Source
